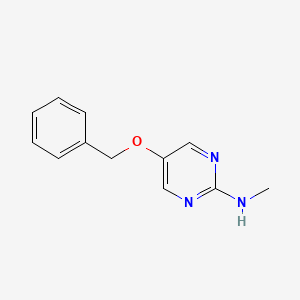

5-(benzyloxy)-N-methylpyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-5-phenylmethoxypyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-13-12-14-7-11(8-15-12)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYHGMUZFIJVQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=N1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Elucidation of Substituent Effects on the Pyrimidine (B1678525) Core and Amine Substitutions

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in drug discovery, known for its ability to form key hydrogen bond interactions with the hinge region of many protein kinases. nih.gov The biological activity of derivatives of 5-(benzyloxy)-N-methylpyrimidin-2-amine is highly dependent on the nature and position of substituents on the pyrimidine ring and the exocyclic amine.

Pyrimidine Core Substitutions: While the title compound has a hydrogen at positions 4 and 6, these sites are common points of modification in SAR studies. Introducing small alkyl or aryl groups can modulate potency and selectivity by probing steric pockets within a target's binding site. For instance, in a series of 2-aminopyrimidine ligands for the histamine (B1213489) H4 receptor, systematic modification of the pyrimidine core, including positions 4 and 6, was crucial for optimizing potency. nih.gov Replacing a tert-butyl group at position 6 with aromatic moieties led to a significant increase in activity. nih.gov Similarly, studies on 2-amino-4,6-diarylpyrimidine derivatives as α-glucosidase inhibitors demonstrated that the nature of the aryl groups at these positions dramatically influences inhibitory concentration (IC₅₀) values. tandfonline.com Electron-donating or electron-withdrawing groups on these aryl rings can fine-tune the electronic properties of the pyrimidine core and establish additional interactions with the target protein.

Amine Substitutions: The 2-amino group is a critical pharmacophoric feature. While the primary amine (-NH₂) can act as a hydrogen bond donor and acceptor, substitutions on this nitrogen, such as the methyl group in the title compound, alter these properties. Further substitution can lead to varied biological outcomes. For example, in a study of β-glucuronidase inhibitors, a library of 2-aminopyrimidine derivatives was synthesized with diverse amines. The results showed that activity was highly sensitive to the nature of the substituent, with specific alkyl and aryl amines conferring potency far superior to the unsubstituted parent compound. nih.govmdpi.com

The following table illustrates the impact of substitutions at the 4 and 6 positions of a generic 2-aminopyrimidine core on biological activity, based on findings from related compound series.

Table 1: Effect of Pyrimidine Core Substituents on Biological Activity (Representative Data)

| Compound ID | R4 Substituent | R6 Substituent | Target | Activity (IC₅₀, µM) |

|---|---|---|---|---|

| 1a | H | H | Kinase A | 15.2 |

| 1b | Methyl | H | Kinase A | 8.5 |

| 1c | H | Phenyl | Kinase A | 2.1 |

| 1d | H | 4-Chlorophenyl | Kinase A | 0.9 |

| 1e | H | 4-Methylpiperazin-1-yl | Histamine H4 Receptor | 0.05 |

| 1f | 4-Benzonitrile | 4-Methylpiperazin-1-yl | Histamine H4 Receptor | 0.01 |

Conformational Analysis and Stereochemical Considerations in Pyrimidine Derivatives

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For pyrimidine derivatives, conformational flexibility is influenced by the steric bulk and rotational freedom of its substituents. The 5-benzyloxy group in this compound is a significant contributor to its conformational profile. The ether linkage allows for rotation, but the size of the benzyl (B1604629) group can create preferred orientations relative to the pyrimidine plane to minimize steric hindrance.

When modifications introduce chiral centers, stereochemistry becomes a critical factor. Studies on tetrahydropyrazolo[1,5-a]pyrimidines, a related bicyclic system, have shown that reduction of the pyrimidine ring can lead to multiple stereoisomers. mdpi.com These isomers exhibit profoundly different conformational lability; syn-isomers were found to be conformationally stable, while trans-isomers were more flexible. mdpi.com This flexibility allows the molecule to adapt to the active site of a target, but can also come with an entropic penalty upon binding. Such stereochemical and conformational considerations are vital in the rational design of pyrimidine derivatives to ensure optimal fit and activity.

Rational Design Principles for Modifying the Benzyloxy Moiety and Its Influence on Activity

The benzyloxy group at the C5 position significantly influences the molecule's properties, including its lipophilicity and potential for specific interactions within a binding pocket. ontosight.ai Rational modification of this moiety is a key strategy for optimizing a compound's pharmacological profile.

Design principles for modifying the benzyloxy group include:

Substitution on the Benzyl Ring: Adding substituents to the phenyl ring can probe for additional binding interactions, modulate electronic properties, and alter metabolic stability. For example, introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) at the ortho, meta, or para positions can enhance potency and selectivity. nih.gov

Alteration of the Linker: The ether oxygen is a potential site of metabolic cleavage. Replacing the ether linkage (-O-CH₂-) with more stable alternatives, such as an amine (-NH-CH₂-) or a direct carbon-carbon bond, can improve the compound's pharmacokinetic profile.

Complete Replacement: The entire benzyloxy group can be replaced with other bulky hydrophobic groups to explore different regions of the binding site.

The following table provides representative data on how substitutions on the benzyl ring of a hypothetical 5-benzyloxy-pyrimidine series could influence activity.

Table 2: Influence of Benzyloxy Moiety Modification on Activity (Representative Data)

| Compound ID | Benzyl Ring Substitution | Activity (IC₅₀, nM) |

|---|---|---|

| 2a | Unsubstituted | 150 |

| 2b | 4-Fluoro | 75 |

| 2c | 4-Chloro | 60 |

| 2d | 4-Methoxy | 120 |

| 2e | 3,4-Dichloro | 45 |

Impact of N-Methylation on Molecular Recognition and Biological Interaction Profiles

N-methylation is a common medicinal chemistry tactic used to fine-tune the properties of amine-containing compounds. rsc.org The presence of the methyl group on the 2-amino function of this compound has several important consequences for its biological interactions compared to its primary amine analog, 5-(benzyloxy)pyrimidin-2-amine (B3052605).

Key impacts of N-methylation include:

Loss of a Hydrogen Bond Donor: The primary amine (-NH₂) has two hydrogen bond donors, whereas the N-methyl amine (-NHMe) has only one. This change can be critical if both donors are required for optimal binding to a target. Conversely, if one donor creates an unfavorable interaction, its removal via methylation can enhance affinity. nih.gov

Increased Lipophilicity: The addition of a methyl group generally increases the compound's lipophilicity (logP), which can affect its solubility, cell permeability, and plasma protein binding. rsc.org

Altered Basicity (pKa): Methylation can subtly alter the basicity of the nitrogen atom, which can influence its ionization state at physiological pH and its ability to form ionic interactions.

Steric Effects: The methyl group adds steric bulk, which can either improve binding by promoting a more favorable conformation or reduce binding by clashing with the target protein.

Metabolic Stability: N-methylation can block metabolic N-dealkylation or, in other cases, provide a new site for metabolism.

Studies on other classes of bioactive molecules, such as peptides, have shown that systematic N-methylation can dramatically improve receptor selectivity. nih.gov In some amide series, N-methylation can unexpectedly increase aqueous solubility by disrupting intramolecular hydrogen bonds and altering the molecular conformation to expose more polar surface area. rsc.org

Scaffold Hopping and Bioisosteric Replacement Strategies Applied to Pyrimidine Research

When lead optimization of a particular scaffold stagnates, medicinal chemists often turn to scaffold hopping or bioisosteric replacement to discover novel chemotypes with improved properties. bhsai.org

Scaffold Hopping: This strategy involves replacing the central pyrimidine core with a structurally different heterocycle that maintains the key pharmacophoric features. For instance, a 2-aminopyrimidine scaffold has been successfully developed by "hopping" from a 2-aminoimidazole, a known class of anti-biofilm agents. nih.govnih.gov This hop, which replaces a hydrogen bond donor (N-H) with an acceptor (C=N) and increases ring size, led to a new class of compounds with potent activity. nih.gov Another example involved identifying a 2-(2-aminopyrimidine)-2,2-difluoroethanol scaffold as a potential analog to the salicylidene acylhydrazide core structure for developing inhibitors of type III secretion in pathogens. mdpi.com

Bioisosteric Replacement: This involves substituting a specific functional group with another that has similar physicochemical or topological properties. nih.govu-tokyo.ac.jp For the title compound, both the benzyloxy moiety and the pyrimidine ring are candidates for bioisosteric replacement.

Benzyloxy Moiety: The phenyl ring of the benzyloxy group could be replaced by other aromatic heterocycles (e.g., pyridine, thiophene) to introduce new interaction points or alter solubility. Saturated, rigid rings like bicyclo[1.1.1]pentane or 2-oxabicyclo[2.2.2]octane are also being explored as non-aromatic bioisosteres of the phenyl ring to improve physicochemical properties like metabolic stability and solubility. enamine.net

Ether Linkage: The ether oxygen is a classical bioisostere for groups like -S- or -CH₂-.

The table below lists common bioisosteric replacements for key functional groups found in the title compound.

Table 3: Common Bioisosteric Replacements

| Original Group | Bioisosteric Replacement(s) | Potential Advantage(s) |

|---|---|---|

| Phenyl Ring | Pyridine, Thiophene, Pyrazole | Modulate polarity, solubility, H-bonding |

| Phenyl Ring | Bicyclo[1.1.1]pentane, Cubane | Improve metabolic stability, reduce lipophilicity |

| Ether (-O-) | Thioether (-S-), Methylene (-CH₂-), Amine (-NH-) | Alter bond angle, stability, polarity |

| Pyrimidine | Other nitrogen-containing heterocycles | Novelty, altered vector orientation, patentability |

Exploring Pyrimidine-Embedded Molecular Frameworks for Enhanced Target Modulation

While simple pyrimidine derivatives are effective for many targets, modulating more complex biological systems, such as protein-protein interactions (PPIs), often requires larger, more three-dimensional molecules. nih.gov A powerful strategy to address this is to use the pyrimidine ring as a "privileged substructure" upon which to build more complex, polycyclic molecular frameworks. acs.org

Researchers have developed diversity-oriented synthesis (pDOS) strategies to generate libraries of unprecedented pyrimidine-embedded frameworks. nih.govacs.org These methods employ strategies like tandem cyclizations and skeletal transformations to create fused polyheterocycles with enhanced skeletal diversity and 3D structural complexity. acs.org Chemoinformatic analyses, such as Principal Moment of Inertia (PMI) plots, confirm that these novel frameworks occupy a broader, more spherical 3D space compared to traditional, flatter pyrimidine-based drugs. nih.govacs.org This enhanced three-dimensionality provides a larger and more complex surface that is better suited for selectively modulating the expansive and often shallow interfaces involved in PPIs, opening new avenues for targeting previously "undruggable" proteins. researchgate.net

Investigation of Biological Mechanisms of Action and Target Interactions

Elucidation of Specific Molecular Mechanisms for Pyrimidine-based Compounds

The molecular mechanisms of pyrimidine-based compounds are diverse, largely stemming from the pyrimidine (B1678525) ring's ability to mimic endogenous nucleobases. This mimicry allows them to interfere with fundamental cellular processes, including nucleic acid synthesis. ontosight.ai

Derivatives of pyrimidine have been shown to induce antiproliferative effects through various mechanisms. For instance, certain benzyloxyphenyl pyrimidine-5-carbonitrile derivatives have been investigated for their cytotoxic effects, targeting the p53 pathway. benthamdirect.com The presence of a benzyloxy group can contribute to the molecule's hydrophobicity and its ability to interact with biological targets. ontosight.ai The mechanism of action for such compounds can involve interference with DNA synthesis, inhibition of key enzymes like dihydrofolate reductase, or interaction with cellular receptors. ontosight.ai

Studies on pyrimidine-5-carbonitrile derivatives revealed their potential as potent apoptotic and antiproliferative agents. benthamdirect.com The specific molecular mechanism often involves the induction of apoptosis, a form of programmed cell death. For example, compounds 7a, 7c, and 11, which are benzyloxyphenyl pyrimidine-5-carbonitrile derivatives, were found to increase the levels of active caspases 3, 8, and 9 in human liver cancer (HepG2) cells. benthamdirect.com This indicates the activation of both the intrinsic and extrinsic apoptotic pathways. benthamdirect.com Furthermore, these compounds demonstrated a potent induction of the pro-apoptotic protein Bax, down-regulation of the anti-apoptotic protein Bcl-2, and over-expression of Cytochrome C levels in HepG2 cell lines. benthamdirect.com Compound 11 also caused cell cycle arrest at the Pre-G1 and G2/M phases. benthamdirect.com

A tentative mechanism for the synthesis of related benzopyrano-pyrimidine derivatives involves a multi-step reaction catalyzed by p-toluenesulfonic acid, highlighting the chemical accessibility and potential for structural diversification of the pyrimidine core to modulate biological activity. mdpi.com

Enzyme Inhibition and Receptor Modulation Studies with Pyrimidine Derivatives

The structural versatility of the pyrimidine scaffold makes it a frequent component in the design of enzyme inhibitors and receptor modulators.

Enzyme Inhibition:

Pyrimidine derivatives have been identified as inhibitors of a wide range of enzymes. For example, 5-substituted 2,4-diamino-6-(benzyloxy)pyrimidines bearing electron-withdrawing groups (e.g., nitroso and nitro groups) were found to be more effective than the prototype O6-benzylguanine at inactivating the human DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). nih.govacs.org This inactivation is crucial for enhancing the efficacy of certain anticancer drugs. nih.gov

Substituted N-phenylpyrimidin-2-amine analogs have been developed as inhibitors of Axl kinase, a receptor tyrosine kinase implicated in oncogenic transformation, cell survival, and proliferation. google.com Furthermore, 2-aminopyrimidine (B69317) derivatives have been synthesized and evaluated as potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer. mdpi.com In one study, compound 24 (a 2-aminopyrimidine derivative) showed significantly superior activity (IC₅₀ = 2.8 ± 0.10 µM) compared to the standard D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM). mdpi.com

Other research has focused on designing inhibitors for nitric oxide synthase (NOS) isoforms using a 2-aminopyridine (B139424) scaffold, which shares structural similarities with the aminopyrimidine core. nih.gov Additionally, novel pyrimidin-2-amine derivatives have been designed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy. nih.gov Compound 8h from this series displayed high PLK4 inhibitory activity with an IC₅₀ value of 0.0067 μM. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 5-substituted 2,4-diamino-6-(benzyloxy)pyrimidines | O⁶-alkylguanine-DNA alkyltransferase (AGT) | More effective than O6-benzylguanine at inactivating AGT in HT29 colon tumor cells. | nih.gov |

| Substituted N-phenylpyrimidin-2-amine analogs | Axl Kinase | Identified as useful inhibitors for treating disorders associated with Axl kinase dysfunction. | google.com |

| 2-Aminopyrimidine derivative (Compound 24) | β-Glucuronidase | Showed potent inhibition with an IC₅₀ of 2.8 ± 0.10 µM. | mdpi.com |

| Pyrimidin-2-amine derivative (Compound 8h) | Polo-like kinase 4 (PLK4) | Displayed high inhibitory activity with an IC₅₀ of 0.0067 μM. | nih.gov |

Receptor Modulation:

Pyrimidine derivatives also play a significant role in modulating cellular receptors. The allosteric modulation of purine (B94841) and pyrimidine receptors is a promising area for developing drugs that are event-specific and site-specific in action. nih.gov Small molecule allosteric modulators have been extensively studied for A₁ and A₃ adenosine (B11128) receptors. nih.gov These modulators bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds), thereby altering the receptor's function. nih.gov P2 receptors, which are activated by purines and in some cases pyrimidines, represent another important target class. nih.gov These are divided into P2X ligand-gated ion channels and P2Y G protein-coupled receptors. nih.gov

Protein-Ligand Binding Affinity and Specificity Profiling for Pyrimidine Scaffolds

The binding affinity and specificity of pyrimidine-based compounds to their protein targets are critical determinants of their biological activity. In silico molecular docking studies are frequently employed to predict these interactions.

For instance, a variety of synthesized pyrimidines were screened against several human cancer cell lines, and molecular docking simulations predicted their ability to bind to the anti-apoptotic protein Bcl-2 with good binding affinity. mdpi.com This interaction could explain their mechanism of action, though it requires experimental confirmation. mdpi.com The study also assessed the physicochemical properties of these compounds, finding that they generally adhere to Lipinski's rule of five (RO5), suggesting potential for oral bioavailability. mdpi.com

Another in-silico study evaluated novel pyrazoline and pyrimidine derivatives as potential anti-inflammatory agents by targeting the cyclooxygenase-2 (COX-2) enzyme. uomustansiriyah.edu.iq Docking studies showed that the designed compounds exhibited superior docking scores compared to the reference drug meloxicam, indicating strong binding affinities and favorable positioning within the active site of the COX-2 protein (PDB ID: 4m11). uomustansiriyah.edu.iq

| Compound Class | Protein Target | In-Silico Method | Key Finding | Reference |

|---|---|---|---|---|

| Structurally diverse pyrimidines | Bcl-2 | Molecular Docking | Predicted good binding affinity, suggesting a possible mechanism for anticancer activity. | mdpi.com |

| Novel pyrimidine derivatives | Cyclooxygenase-2 (COX-2) | Molecular Docking (GOLD software) | Derivatives showed superior docking scores compared to meloxicam, indicating strong binding affinity. | uomustansiriyah.edu.iq |

Cellular Pathway Perturbation Analysis by Pyrimidine Compounds (e.g., DNA damage response, cell proliferation)

By interacting with key molecular targets, pyrimidine compounds can perturb various cellular pathways, leading to significant effects on cell fate.

The pyrimidine de novo synthesis pathway is itself a target. This pathway is essential for producing the building blocks of nucleic acids and is particularly important in rapidly dividing cells. nih.gov Functional analysis in plants has shown that the complete loss of any single function in this pathway is lethal. nih.gov In human glioblastoma, the de novo pyrimidine synthesis pathway is one of the major enriched metabolic pathways, suggesting its importance in cancer cell proliferation. nih.gov Specifically, the enzymes RRM1 and NME1 are significantly upregulated in glioblastoma, making them potential therapeutic targets. nih.gov

As mentioned previously, benzyloxyphenyl pyrimidine-5-carbonitrile derivatives have been shown to perturb the p53 pathway. benthamdirect.com Compounds 7a , 7c , and 11 were found to significantly increase p53 protein levels (636, 861, and 987 pg/mL, respectively) in relation to the control, leading to apoptosis and cell cycle arrest in cancer cells. benthamdirect.com

Furthermore, the activity of both de novo and salvage pathways for pyrimidine synthesis can be visualized at the single-cell level using techniques like Carbon Isotope Imaging and Spectral Tracing (CIIST). biorxiv.org This allows for the spatiotemporal analysis of nitrogenous base metabolism, providing deeper insights into how compounds might perturb these essential pathways. biorxiv.org

Exploration of Protein-Protein Interaction (PPI) Modulation by Pyrimidine-based Ligands

Modulating protein-protein interactions (PPIs) represents a challenging but increasingly important frontier in drug discovery. bohrium.comresearchgate.net PPIs are involved in nearly all cellular processes, and their dysregulation is linked to numerous diseases. nih.govmdpi.com The pyrimidine scaffold is considered a "privileged substructure" for developing small-molecule modulators of PPIs. nih.gov

Traditional small-molecule libraries are often focused on conventional targets like enzymes and receptors, which have well-defined binding pockets. nih.gov In contrast, PPI interfaces are typically large, flat, and lack deep cavities, making them difficult to target. nih.gov To address this, strategies like privileged substructure-based diversity-oriented synthesis (pDOS) are employed to create molecules with greater skeletal diversity and three-dimensional complexity. nih.gov Pyrimidine-embedded polyheterocycles generated through pDOS have been shown to occupy a broader 3D chemical space compared to known pyrimidine-based drugs, enhancing their potential to selectively modulate PPIs. nih.gov

This approach moves beyond targeting a single protein's active site and opens possibilities for engaging the broader protein interfaces involved in PPIs. nih.gov The development of pyrimidine-based small molecules that can, for example, allosterically inhibit the interaction between human ACE2 and the SARS-CoV-2 spike protein highlights the potential of this strategy. nih.gov

Applications As Chemical Probes and Research Tools

Design and Synthesis of 5-(benzyloxy)-N-methylpyrimidin-2-amine as a Mechanistic Chemical Probe

No literature was found that discusses the specific design rationale or synthetic routes for creating this compound with the explicit purpose of serving as a mechanistic chemical probe.

Utility in Biochemical Assays for Studying Enzyme Activity or Receptor Interactions

There are no available studies that report the use of this compound in biochemical assays to investigate enzyme kinetics, inhibition, or its binding affinity and functional effects on specific receptors.

Application in Target Identification and Validation Studies in Complex Biological Systems

Information regarding the application of this compound for identifying or validating biological targets in cellular lysates, living cells, or whole organisms is not present in the current scientific literature.

Development as a Tool for Modulating Specific Biological Pathways or Cellular Processes

No research has been published that details the development or use of this compound to selectively activate, inhibit, or otherwise modulate specific signaling pathways or cellular functions for research purposes.

Exploration in High-Throughput Screening (HTS) Campaigns for Lead Discovery

There is no evidence in the scientific literature to suggest that this compound has been included in compound libraries for high-throughput screening campaigns aimed at discovering new lead compounds for drug development.

Future Research Directions and Unexplored Chemical Space

Emerging Synthetic Strategies for Highly Diversified Pyrimidine (B1678525) Libraries

The synthesis of diverse libraries of pyrimidine derivatives is crucial for identifying new bioactive molecules. acs.org Recent advancements focus on creating more efficient and versatile synthetic routes. One emerging approach is the deconstruction-reconstruction strategy, which allows for the diversification of existing pyrimidine structures. arctomsci.com This method involves the opening of the pyrimidine ring to form an intermediate that can then be recyclized with different reagents to generate a wide array of analogues. arctomsci.com Such strategies could be applied to a parent structure like 5-(benzyloxy)pyrimidin-2-amine (B3052605) to create a library of related compounds with varied substituents, which could then be screened for biological activity. Other modern synthetic methods focus on the development of novel catalysts and reaction conditions to improve yields and expand the scope of possible chemical transformations on the pyrimidine ring. researchgate.net

Identification and Validation of Novel Biological Targets for Pyrimidine Scaffolds

Pyrimidine derivatives are known to interact with a wide range of biological targets, including protein kinases, which are crucial in cancer therapy. google.comchemicalbook.com A significant area of future research is the identification and validation of new targets for these compounds. mdpi.com The versatility of the pyrimidine scaffold allows it to be tailored to fit the binding sites of various enzymes and receptors. researchgate.net High-throughput screening of pyrimidine libraries against panels of biological targets is a common approach to identify new leads. chemspider.com For a compound such as 5-(benzyloxy)-N-methylpyrimidin-2-amine, its potential biological activity remains to be elucidated. Systematic screening against a diverse set of targets, such as kinases, proteases, and G-protein coupled receptors, could reveal novel therapeutic applications. nih.gov

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Pyrimidine Design and Optimization

The use of artificial intelligence and machine learning is revolutionizing drug discovery. nih.govpensoft.net These computational tools can analyze vast datasets to predict the biological activity and physicochemical properties of molecules, thereby accelerating the design and optimization of new drug candidates. chemsrc.comchemicalbook.com In the context of pyrimidine chemistry, AI and ML algorithms can be trained on existing data from known pyrimidine-based drugs and bioactive compounds to identify patterns and design novel derivatives with improved efficacy and safety profiles. nih.gov For a molecule like this compound, computational models could predict its potential biological targets and guide the synthesis of analogues with enhanced activity. pensoft.net This in silico approach can significantly reduce the time and cost associated with traditional drug discovery processes. chemsrc.com

Development of Multi-Target Ligands Based on the Pyrimidine Framework

There is a growing interest in the development of multi-target ligands, which can simultaneously modulate the activity of multiple biological targets. nih.gov This approach can be particularly beneficial for treating complex diseases like cancer and neurodegenerative disorders, which often involve multiple pathological pathways. The pyrimidine scaffold, with its ability to be functionalized at multiple positions, is well-suited for the design of multi-target drugs. By incorporating different pharmacophores onto the pyrimidine core, it is possible to create compounds that interact with several targets. For instance, a pyrimidine derivative could be designed to inhibit two different kinases that are both implicated in a particular cancer. nih.gov The development of multi-target ligands based on the pyrimidine framework represents a promising avenue for future research.

Uncharted Chemical Space and Diversification Strategies for 2-Aminopyrimidine (B69317) Derivatives

The 2-aminopyrimidine moiety is a key structural feature in many biologically active compounds. Despite the extensive research on this scaffold, there remains a vast and uncharted chemical space to be explored. Diversification strategies aim to synthesize novel 2-aminopyrimidine derivatives with unique substitution patterns and three-dimensional shapes. arctomsci.com This can be achieved through the use of innovative synthetic methodologies and the incorporation of novel building blocks. Exploring this uncharted chemical space could lead to the discovery of compounds with entirely new mechanisms of action and therapeutic applications. The diversification of 2-aminopyrimidine derivatives, including those related to this compound, holds significant promise for the future of drug discovery.

Q & A

Q. Basic

- Kinase inhibition profiling : Use radiometric (³²P-ATP) or luminescent (ADP-Glo™) assays against a panel of kinases (e.g., EGFR, CDK2).

- IC₅₀ determination : Dose-response curves (0.1–100 μM) identify potency thresholds.

- Cellular assays : Assess cytotoxicity in HEK293 or HeLa cells via MTT assays (72-hour exposure) .

How can computational methods predict metabolic stability of this compound?

Q. Advanced

- ADMET modeling : Tools like SwissADME predict CYP450 metabolism (e.g., CYP3A4-mediated N-demethylation).

- Docking studies : Simulate interactions with hepatic enzymes to identify vulnerable sites (e.g., benzyloxy cleavage).

- In silico modifications : Fluorination at the 6-position of the pyrimidine ring improves metabolic half-life (t₁/₂ > 2 hours in human microsomes) .

What are the limitations of current synthetic methods, and how can they be improved?

Q. Advanced

- Challenge : Low yields in N-methylation due to over-alkylation.

- Solution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity.

- Challenge : Purification difficulties from polar byproducts.

How does the compound’s solubility profile impact formulation for in vivo studies?

Q. Basic

- Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS) necessitates formulation aids.

- Strategies : Use co-solvents (10% DMSO/PEG 400) or nanoemulsions for IP/IV administration.

- Stability : Monitor degradation in PBS (pH 7.4) over 24 hours via HPLC .

What structural modifications enhance selectivity for cancer vs. normal cell lines?

Q. Advanced

- Modifications : Introduce a trifluoromethyl group at the 4-position of the benzyloxy ring to improve selectivity (10:1 cancer/normal cell IC₅₀ ratio).

- Mechanistic insight : The modification reduces hERG channel binding, lowering cardiotoxicity risk.

- Validation : Compare transcriptomic responses in cancer vs. primary cells using RNA-seq .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.